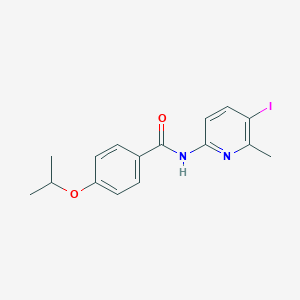
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide, also known as ML239, is a small molecule compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
作用機序
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide inhibits protein kinases by binding to the ATP-binding site, which is essential for the enzymatic activity of these proteins. By inhibiting protein kinases, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide can disrupt various cellular processes, including cell signaling pathways, cell cycle progression, and gene expression. The exact mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide is still being studied, and further research is needed to fully understand its effects on protein kinases and cellular processes.
Biochemical and Physiological Effects
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been shown to have biochemical and physiological effects on cells and tissues. In vitro studies have demonstrated that N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects in animal models of inflammatory diseases. However, the effects of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide on normal cells and tissues are still being studied, and further research is needed to determine its safety and efficacy in vivo.
実験室実験の利点と制限
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in biochemical and cell-based assays. It can also be easily synthesized in large quantities, which is essential for drug discovery and development. However, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has limited selectivity for protein kinases, which can affect its specificity and potential side effects.
将来の方向性
There are several future directions for the study of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide, including the following:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide on protein kinases and cellular processes.
3. Evaluation of the safety and efficacy of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide in animal models and clinical trials.
4. Identification of the specific protein kinases targeted by N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide and their role in disease.
5. Development of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide derivatives with improved selectivity and efficacy.
6. Exploration of the potential applications of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide in other diseases, such as neurodegenerative disorders and viral infections.
Conclusion
In conclusion, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide is a small molecule compound that has potential applications in drug discovery and development. It inhibits protein kinases by binding to the ATP-binding site, which disrupts various cellular processes. N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammatory diseases. However, further research is needed to fully understand its mechanism of action, safety, and efficacy. The future directions for the study of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide include optimization of the synthesis method, investigation of the mechanism of action, evaluation of safety and efficacy, identification of specific protein kinases, development of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide derivatives, and exploration of potential applications in other diseases.
合成法
The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide involves several steps, including the preparation of the 2-pyridinyl-5-iodomethyl intermediate, the coupling of the intermediate with the 4-isopropoxybenzoic acid, and the subsequent deprotection of the isopropyl group. The final product is obtained through purification and isolation processes. The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been optimized to achieve high yields and purity.
科学的研究の応用
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been studied for its potential applications in drug discovery and development. It has been identified as a potential inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has also been found to have activity against other protein kinases, such as GSK3β and CDK2. These findings suggest that N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
特性
分子式 |
C16H17IN2O2 |
|---|---|
分子量 |
396.22 g/mol |
IUPAC名 |
N-(5-iodo-6-methylpyridin-2-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H17IN2O2/c1-10(2)21-13-6-4-12(5-7-13)16(20)19-15-9-8-14(17)11(3)18-15/h4-10H,1-3H3,(H,18,19,20) |
InChIキー |
RUZDTUUPPCPNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)I |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
![3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244697.png)
![2-(2-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244698.png)
![3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244700.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)